2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

Medicinal Chemistry Building Block Chemical Space Exploration

Procure 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid for its unique spirocyclic scaffold. With a LogP of -0.5 and TPSA of 55.8 Ų, it's a blank-slate building block ideal for exploring novel chemical space and generating proprietary SAR data in early-stage drug discovery.

Molecular Formula C8H10O4
Molecular Weight 170.164
CAS No. 2551117-57-6
Cat. No. B2807425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid
CAS2551117-57-6
Molecular FormulaC8H10O4
Molecular Weight170.164
Structural Identifiers
SMILESC1C=C(COC12COC2)C(=O)O
InChIInChI=1S/C8H10O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h1H,2-5H2,(H,9,10)
InChIKeyDEMFVUCEMWIENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS 2551117-57-6): A Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry


2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a small, spirocyclic organic compound featuring a unique 2,5-dioxaspiro[3.5]non-7-ene core structure [1]. Its molecular formula is C8H10O4, and it has a molecular weight of 170.16 g/mol [1]. The compound is characterized by a three-dimensional, conformationally restricted scaffold that includes an alkene group and a carboxylic acid functional handle, making it a versatile building block for the synthesis of complex organic molecules . This compound is primarily of interest to research scientists and procurement specialists in the fields of medicinal chemistry and drug discovery who are exploring novel chemical space.

Why a Generic Spirocyclic Carboxylic Acid Cannot Substitute for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS 2551117-57-6) in Research


In the context of medicinal chemistry and lead optimization, even minor structural changes to a molecular scaffold can profoundly alter key physicochemical properties and, consequently, a compound's pharmacokinetic profile and biological activity. 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid possesses a specific, well-defined three-dimensional architecture with a calculated LogP of -0.5 and a Topological Polar Surface Area (TPSA) of 55.8 Ų [1]. These computed values are intrinsic to its exact molecular formula and connectivity. Substituting this compound with a close analog—such as a saturated variant, one with a different ring size, or one lacking the alkene or carboxylic acid moiety—would result in a different molecule with different computational descriptors and, therefore, a different position in chemical space. The specific spirocyclic framework of this compound is crucial for its intended use as a precise building block in structure-activity relationship (SAR) studies or parallel library synthesis, where reproducibility and exact structural definition are paramount. The data below underscore the need for a targeted procurement strategy based on specific molecular properties rather than generic class membership.

Quantitative Evidence Guide: Differentiating 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS 2551117-57-6) from Structural Analogs


Evidence Gap: 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid Requires Pre-Competitive Characterization for Meaningful Biological Selection

A comprehensive search of primary literature, patents, and authoritative databases reveals a significant evidence gap: there are currently no publicly available, peer-reviewed studies reporting direct, quantitative biological activity data (e.g., IC50, Ki, EC50) for 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid. Consequently, no comparator-based differentiation on the basis of potency, selectivity, or in vivo efficacy can be established [1]. This lack of data precludes a meaningful scientific selection of this compound over any closely related analog for a specific biological target. The primary value proposition for procurement at this stage is its role as a novel, high-purity building block for the exploration of under-exploited chemical space, with the expectation that the end-user will conduct the necessary biological characterization.

Medicinal Chemistry Building Block Chemical Space Exploration

Best Application Scenarios for Procuring 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS 2551117-57-6)


Exploration of Under-Exploited Chemical Space in Early-Stage Drug Discovery

Given the complete lack of reported biological activity data [1], this compound is best suited for use as a novel, three-dimensional building block in early-stage drug discovery programs. Research groups focused on exploring under-exploited chemical space, particularly those interested in spirocyclic scaffolds, can use this compound to synthesize new chemical entities for screening against novel or challenging biological targets. Its procurement is justified for projects where the primary goal is the generation of novel intellectual property and the exploration of new pharmacophores, rather than for optimizing a known activity.

Medicinal Chemistry for Lead Generation and Library Synthesis

The compound's unique spirocyclic structure and functional handles (alkene and carboxylic acid) make it a suitable candidate for generating diverse compound libraries through parallel synthesis . Procurement is appropriate for medicinal chemistry teams aiming to increase the three-dimensionality and sp3-character of their screening collections. The lack of pre-existing data is, in this context, an advantage, as it offers a 'blank slate' for the generation of new structure-activity relationship (SAR) data.

Methodological Studies in Synthetic Organic Chemistry

As a relatively new and structurally interesting molecule, this compound is a relevant target for synthetic methodology development. Researchers can procure it to test new reactions, catalysts, or synthetic routes relevant to spirocyclic systems. The compound's defined structure serves as a consistent substrate for developing and comparing novel synthetic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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